2-(5-Bromopyridin-3-YL)-5-phenyl-1,3,4-oxadiazole

Antimicrobial resistance Oxadiazole antibacterial Gram-positive and Gram-negative

This 1,3,4-oxadiazole building block is uniquely differentiated: its 5-bromopyridin-3-yl/phenyl substitution pattern delivers >10-fold antibacterial potency over generic oxadiazoles (E. coli MIC 5 µM vs >100 µM) and potent luciferase inhibition (IC50 ~40 nM). The bromine handle enables Suzuki-Miyaura diversification. Solved X-ray structure (monoclinic, a=14.816 Å, β=101.527°) supports computational docking. Favorable drug-like properties (XLogP3=2.7, TPSA=51.8 Ų). Ideal for antibacterial SAR, HTS counter-screens, and probe development. Available at 98% purity.

Molecular Formula C13H8BrN3O
Molecular Weight 302.13 g/mol
CAS No. 1187385-63-2
Cat. No. B1522739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromopyridin-3-YL)-5-phenyl-1,3,4-oxadiazole
CAS1187385-63-2
Molecular FormulaC13H8BrN3O
Molecular Weight302.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CN=C3)Br
InChIInChI=1S/C13H8BrN3O/c14-11-6-10(7-15-8-11)13-17-16-12(18-13)9-4-2-1-3-5-9/h1-8H
InChIKeyMSUCGCFKPCQJKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole CAS 1187385-63-2: 1,3,4-Oxadiazole Research Scaffold Baseline


2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole (CAS 1187385-63-2) is a heterocyclic small molecule with molecular formula C13H8BrN3O and molecular weight 302.13 g/mol . The compound features a 1,3,4-oxadiazole core substituted at the 2-position with a 5-bromopyridin-3-yl moiety and at the 5-position with a phenyl ring. The bromine substituent at the pyridine meta-position provides a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling downstream derivatization while the oxadiazole scaffold contributes to molecular rigidity and potential bioisosteric replacement of amide or ester functionalities [1]. The compound is commercially available from multiple reputable suppliers with typical purity specifications of 95% to 98%, suitable for medicinal chemistry, chemical biology probe development, and materials science applications .

Why 2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole Cannot Be Swapped with Other 1,3,4-Oxadiazole Analogs


Generic substitution among 1,3,4-oxadiazole derivatives fails due to profound, quantifiable differences in biological activity that arise from specific substitution patterns. In antimicrobial assays, simple unsubstituted 1,3,4-oxadiazoles typically exhibit minimal activity (MIC >100 µM) whereas the bromopyridinyl-phenyl substitution pattern of this compound yields MIC values of 5-10 µM against E. coli and S. aureus, representing a >10-fold potency enhancement . In enzyme inhibition contexts, the compound demonstrates noncompetitive luciferase inhibition with an IC50 of ~40 nM, a potency level that is substitution-dependent and not transferable to analogs lacking the precise bromopyridinyl-phenyl arrangement . Furthermore, analogs with alternative halogen positioning (e.g., 4-bromophenyl instead of 5-bromopyridin-3-yl) or those lacking the pyridine nitrogen show divergent activity profiles due to altered electronic distribution and hydrogen-bonding capacity . The quantitative evidence below demonstrates that the precise 5-bromopyridin-3-yl and phenyl substitution pattern on the 1,3,4-oxadiazole core produces measurable performance characteristics that are not replicated by close structural analogs.

2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole: Quantitative Differentiation Evidence vs. Closest Analogs and Baseline Compounds


Antibacterial Activity: MIC Values Against E. coli and S. aureus Demonstrate Substitution-Dependent Potency

2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole exhibits measurable antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria with minimum inhibitory concentration (MIC) values of 5 µM and 10 µM, respectively . This contrasts sharply with unsubstituted 1,3,4-oxadiazole core compounds, which typically show minimal to no antibacterial activity (MIC >100 µM) under comparable assay conditions . The ~10-20× improvement in potency is directly attributable to the specific 5-bromopyridin-3-yl and phenyl substitution pattern, which enhances membrane penetration and/or target binding relative to simpler oxadiazole scaffolds.

Antimicrobial resistance Oxadiazole antibacterial Gram-positive and Gram-negative

Luciferase Enzyme Inhibition: Noncompetitive Inhibition with Nanomolar IC50 Distinguishes from Other Oxadiazole-Derived Inhibitors

This compound demonstrates noncompetitive inhibition of luciferase from Photuris pennsylvanica (firefly luciferase) with an IC50 value of approximately 40 nM . This nanomolar potency distinguishes it from the majority of 1,3,4-oxadiazole derivatives evaluated for luciferase inhibition, which typically exhibit IC50 values in the micromolar range (>1 µM) or show no appreciable inhibition. For reference, many oxadiazole-containing compounds screened in luciferase counter-screens during high-throughput screening campaigns are inactive or require concentrations >10 µM to achieve 50% inhibition . The noncompetitive inhibition mechanism (binding to an allosteric site rather than the ATP/luciferin active site) further differentiates this compound from competitive luciferase inhibitors such as resveratrol and certain fatty acids.

Bioluminescence assays Enzyme inhibition High-throughput screening

Crystallographically Characterized Structure Enables Structure-Based Design and Quality Control Verification

The crystal structure of 2-(5-bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole has been solved by single-crystal X-ray diffraction, revealing a monoclinic crystal system with unit cell parameters a = 14.816(2) Å, b = 11.811(2) Å, c = 1.769(1) Å, and β = 101.527(10)° . The structure was refined to an R factor of 0.071 for 515 unique reflections with Fobs > 4σ(Fobs), and diffracts to a resolution of 0.6 Å. This level of crystallographic characterization is absent for many commercially available 1,3,4-oxadiazole analogs (e.g., 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole or 2-(pyridin-3-yl)-5-phenyl-1,3,4-oxadiazole), which lack published crystal structures and thus cannot be confidently used in structure-guided applications without additional in-house characterization.

Single-crystal XRD Solid-state characterization Quality control

Favorable Physicochemical Profile: Computed LogP and Polar Surface Area Support Drug-Likeness Relative to Other Bromopyridine-Oxadiazole Hybrids

2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole possesses computed physicochemical properties that fall within favorable ranges for oral bioavailability and membrane permeability: XLogP3 = 2.7 and topological polar surface area (TPSA) = 51.8 Ų [1]. These values meet Lipinski's Rule of Five criteria (LogP ≤5; TPSA ≤140 Ų) and the more stringent Veber rules (TPSA <140 Ų). In comparison, many 1,3,4-oxadiazole analogs bearing additional polar substituents (e.g., carboxylic acids, sulfonamides) exceed TPSA >90 Ų, potentially compromising passive membrane diffusion. Conversely, highly lipophilic analogs (e.g., those with naphthyl or biphenyl substituents) exceed LogP >4.0, which may increase the risk of poor aqueous solubility and off-target promiscuity.

Drug-likeness ADME properties Physicochemical profiling

Best-Fit Research and Procurement Applications for 2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole (CAS 1187385-63-2)


Antibacterial SAR Expansion: Hit Validation for Gram-Negative and Gram-Positive Pathogens

Based on the demonstrated MIC values of 5 µM against E. coli and 10 µM against S. aureus , this compound serves as a validated hit for antibacterial screening programs. Researchers can use this compound as a reference benchmark when synthesizing and evaluating next-generation 1,3,4-oxadiazole analogs with modified substitution patterns (e.g., alternative halogens at the pyridine 5-position, varied aryl groups at the oxadiazole 5-position). The bromine handle at the pyridine 3-position enables Suzuki-Miyaura diversification to generate focused libraries for SAR exploration, making this compound an ideal starting material for medicinal chemistry campaigns targeting multidrug-resistant bacterial strains.

Luciferase Assay Interference Control and HTS Validation

The compound's exceptional potency as a noncompetitive firefly luciferase inhibitor (IC50 ≈ 40 nM) makes it an essential tool for high-throughput screening facilities. In bioluminescence-based assays, luciferase inhibitors can produce false-positive signals by directly suppressing the reporter enzyme rather than modulating the biological target. This compound can be employed as a positive control to validate assay susceptibility to luciferase interference, establish counter-screen protocols, and train machine learning models for identifying luciferase inhibition liability in compound collections. Its well-characterized inhibition mechanism (noncompetitive) further distinguishes it from ATP-competitive inhibitors and supports its use in mechanistic studies of luciferase enzymology.

Structure-Based Drug Design and Computational Chemistry

The availability of a solved single-crystal X-ray structure with unit cell parameters a = 14.816 Å, b = 11.811 Å, c = 1.769 Å, and β = 101.527° enables this compound to be used as a validated ligand for molecular docking studies, pharmacophore modeling, and structure-based virtual screening campaigns. Unlike many oxadiazole analogs that lack crystallographic characterization, this compound provides a reliable 3D conformation for computational workflows. This supports target identification efforts and the rational design of improved analogs with enhanced binding affinity to specific protein targets of interest.

Chemical Probe and Tool Compound Development

With favorable drug-like properties (XLogP3 = 2.7; TPSA = 51.8 Ų) [1] and dual demonstrated biological activities (antibacterial and luciferase inhibition), this compound is well-suited as a chemical probe for target deconvolution studies. Its synthetic accessibility via the bromine handle allows for the preparation of affinity probes (e.g., biotinylated derivatives) or fluorescent conjugates for cellular target engagement assays. The balanced lipophilicity and moderate polar surface area suggest adequate cell permeability for intracellular target modulation in cell-based assays, while the commercial availability from multiple vendors [1] ensures reliable resupply for extended research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Bromopyridin-3-YL)-5-phenyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.